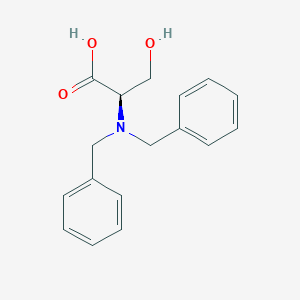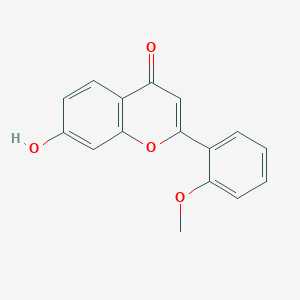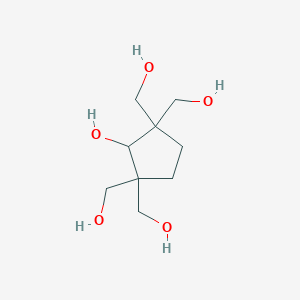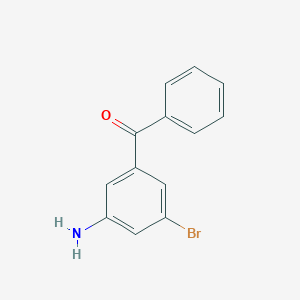
Dibenzyl-D-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(dibenzylamino)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dibenzylamino group and a hydroxy group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(dibenzylamino)-3-hydroxypropanoic acid typically involves the ring-opening reaction of epoxides with amines. One common method is the acetic acid-mediated ring-opening of epoxides with dibenzylamine, which provides the desired β-amino alcohol in high yields with excellent regioselectivity . This method is advantageous as it is metal- and solvent-free, making it environmentally friendly.
Industrial Production Methods
Industrial production of ®-2-(dibenzylamino)-3-hydroxypropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, can further improve the sustainability of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(dibenzylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid (mCPBA) is commonly used as an oxidizing agent for the hydroxy group.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent for the carbonyl group.
Substitution: Various alkyl halides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
®-2-(dibenzylamino)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of ®-2-(dibenzylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(dibenzylamino)-3-hydroxybutanoic acid
- ®-2-(dibenzylamino)-3-hydroxyvaleric acid
- ®-2-(dibenzylamino)-3-hydroxyhexanoic acid
Uniqueness
®-2-(dibenzylamino)-3-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of the dibenzylamino group and the hydroxy group on the propanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
(2R)-2-(dibenzylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H19NO3/c19-13-16(17(20)21)18(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1 |
Clave InChI |
IAVOOHAFSZKXIS-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CO)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)



![8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)

![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)




